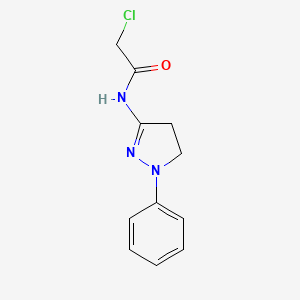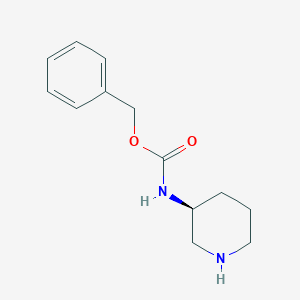
3-(2-硝基乙烯基)-1H-吲哚
描述
3-(2-Nitrovinyl)-1H-indole is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are widely recognized for their presence in various natural products and their importance in medicinal chemistry. The compound 3-(2-Nitrovinyl)-1H-indole is characterized by a nitrovinyl group attached to the third position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
合成吲哚衍生物的方法
已经开发了一种合成方法,用于合成含有2-硝基乙基和极性唑基的吲哚衍生物 . 该方法涉及1,3-二羰基化合物与3-(2-硝基乙烯基)-1H-吲哚的共轭加成,然后与肼或羟胺环合,生成吡唑或异恶唑环 . 该方法允许创建各种各样的吲哚衍生物,扩展了进一步研究和应用的可能性。
生物活性分子的开发
吲哚片段被整合到多种天然产物中,被认为是设计合成生物活性分子的最优越的结构支架之一 . 因此,开发高效且选择性的合成方法,以获得适用于现代药物发现和药物化学的吲哚,具有重要意义 .
抗癌活性
最近,报道了新型吲哚类分子对多种耐药癌细胞系具有独特的非凋亡抗癌活性 . 这些化合物是在单一合成操作中有效构建的,该操作涉及多磷酸(PPA)辅助的吲哚对硝基烯烃的亲核加成,随后将得到的中间体原位重排 .
克服生物利用度问题
所研究化合物的脂溶性增加,因此在水性介质中的溶解度降低,严重阻碍了它们的生物利用度 . 为了克服这种限制,提出了一种替代的合成方法,该方法允许在化合物中2-硝基乙基的C-1原子引入杂环取代基 .
药物研究
色胺被证明在医药领域不可或缺,是主要领域之一 . 色胺的多功能结构和生物学相关性为其在研究和医药领域提供了广泛的应用 .
抗真菌活性
作用机制
Target of Action
Similar compounds, such as nitrovinylfurans, have been shown to have direct reactivity against thiol groups
Mode of Action
It is known that similar compounds can undergo michael addition reactions . In these reactions, nucleophiles, generated in the presence of a base from CH acids, add to the nitrovinyl group of the indole . This could potentially lead to changes in the structure and function of target proteins, but more research is needed to confirm this.
Pharmacokinetics
It is known that similar compounds have issues with bioavailability due to their lipophilicity and low solubility in aqueous media . Therefore, it is possible that 3-(2-Nitrovinyl)-1H-indole may have similar issues.
Action Environment
The action of 3-(2-Nitrovinyl)-1H-indole could potentially be influenced by various environmental factors. For example, the presence of other compounds with reactive groups could compete with 3-(2-Nitrovinyl)-1H-indole for reaction with target proteins. Additionally, factors such as pH and temperature could potentially affect the rate of the Michael addition reactions that 3-(2-Nitrovinyl)-1H-indole may undergo . More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of 3-(2-Nitrovinyl)-1H-indole.
生化分析
Biochemical Properties
3-(2-Nitrovinyl)-1H-indole plays a crucial role in biochemical reactions, particularly as a Michael acceptor. This compound interacts with a variety of enzymes, proteins, and other biomolecules through nucleophilic addition reactions. For instance, it has been shown to inhibit proteasome activity by binding to the active site of the enzyme, thereby preventing the degradation of ubiquitinated proteins . This interaction is facilitated by the electronic properties of the nitrovinyl group, which enhances the compound’s reactivity towards nucleophiles. Additionally, 3-(2-Nitrovinyl)-1H-indole has been reported to interact with other enzymes involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 3-(2-Nitrovinyl)-1H-indole on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-Nitrovinyl)-1H-indole has been found to induce apoptosis in cancer cells by activating the ubiquitin-proteasome system, leading to the degradation of key regulatory proteins . Furthermore, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival . These findings suggest that 3-(2-Nitrovinyl)-1H-indole has potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Nitrovinyl)-1H-indole involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of enzyme activity and modulation of gene expression. The nitrovinyl group of 3-(2-Nitrovinyl)-1H-indole acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in the active sites of enzymes . This binding interaction leads to the inhibition of enzyme activity, as seen in the case of proteasome inhibition. Additionally, 3-(2-Nitrovinyl)-1H-indole has been shown to affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-Nitrovinyl)-1H-indole in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 3-(2-Nitrovinyl)-1H-indole, resulting in the formation of degradation products . In terms of long-term effects, 3-(2-Nitrovinyl)-1H-indole has been observed to induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings highlight the importance of controlling experimental conditions to ensure the stability and efficacy of 3-(2-Nitrovinyl)-1H-indole in biochemical studies.
Dosage Effects in Animal Models
The effects of 3-(2-Nitrovinyl)-1H-indole at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . At lower doses, 3-(2-Nitrovinyl)-1H-indole has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant adverse effects . At higher doses, the compound can cause toxicity, including liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
3-(2-Nitrovinyl)-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation through reduction and conjugation reactions, leading to the formation of metabolites that are excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 3-(2-Nitrovinyl)-1H-indole, facilitating its biotransformation and elimination . Additionally, the compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular function and behavior .
Transport and Distribution
The transport and distribution of 3-(2-Nitrovinyl)-1H-indole within cells and tissues are critical factors that determine its biological activity and therapeutic potential. This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 3-(2-Nitrovinyl)-1H-indole can interact with various transporters and binding proteins, influencing its localization and accumulation . The distribution of 3-(2-Nitrovinyl)-1H-indole within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-(2-Nitrovinyl)-1H-indole plays a crucial role in its activity and function. This compound has been shown to localize to specific cellular compartments, including the cytoplasm and nucleus . The targeting of 3-(2-Nitrovinyl)-1H-indole to these compartments is facilitated by post-translational modifications and targeting signals that direct its transport and retention within the cell . The subcellular localization of 3-(2-Nitrovinyl)-1H-indole influences its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its intracellular distribution in biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrovinyl)-1H-indole typically involves the conjugate addition of nucleophiles to nitroalkenes. One efficient method is the Michael addition of 1,3-dicarbonyl compounds to 3-(2-nitro
属性
IUPAC Name |
3-(2-nitroethenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPASVEYYTNTJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308882 | |
| Record name | 3-(2-Nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-51-2 | |
| Record name | 3-(2-Nitroethenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3156-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions that 3-(2-Nitrovinyl)-1H-indole can undergo?
A1: 3-(2-Nitrovinyl)-1H-indole is a versatile molecule that readily participates in various reactions. A significant reaction is the Michael addition, where nucleophiles can attack the activated double bond of the nitrovinyl group. This reaction is particularly useful for synthesizing aliphatic nitro compounds bearing a heterocyclic substituent []. Another important reaction is its acid-catalyzed condensation with phenols, leading to the formation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones [].
Q2: What are the advantages of using ultrasound activation in reactions involving 3-(2-Nitrovinyl)-1H-indole?
A2: Ultrasound activation offers a green chemistry approach to Michael additions involving 3-(2-Nitrovinyl)-1H-indole []. This method allows reactions to occur under solvent-free conditions, minimizing waste and environmental impact. Additionally, it enables direct synthesis without the need for protecting the indole NH group, simplifying the reaction procedure [].
Q3: What insights does the crystal structure provide about 3-(2-Nitrovinyl)-1H-indole?
A3: Crystallographic analysis of (E)-1-Benzyl-3-(2-nitrovinyl)-1H-indole confirmed the planar nature of the indole ring system []. Importantly, the study revealed that the nitrovinyl double bond adopts the E configuration, providing valuable information about the molecule's geometry and potential reactivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)




![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)






